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Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the

pH for successful labeling of biomolecules with AF430 N-hydroxysuccinimide (NHS) ester. The

provided protocols offer a step-by-step methodology for efficient conjugation.

Introduction to AF430 NHS Ester Labeling
AF430 NHS ester is a fluorescent dye belonging to the Alexa Fluor family, with an excitation

maximum at approximately 430 nm and an emission maximum at around 542 nm.[1][2][3] The

N-hydroxysuccinimide (NHS) ester functional group makes it a highly efficient reagent for

covalently labeling primary amines (-NH₂) present on proteins (e.g., the ε-amino group of lysine

residues and the N-terminus), amine-modified oligonucleotides, and other biomolecules.[1][4]

[5][6] This labeling occurs through a nucleophilic acyl substitution reaction, resulting in a stable

amide bond.[7][8]

The efficiency of this conjugation is critically dependent on the reaction pH, which dictates the

balance between the reactivity of the target amine and the hydrolytic stability of the NHS ester.

[4][5][8][9]
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The pH of the reaction buffer is the most crucial parameter for successful labeling with AF430
NHS ester. It directly influences two competing reactions: the desired amine modification and

the undesired hydrolysis of the NHS ester.

Amine Reactivity: Primary amines act as nucleophiles in their unprotonated form (-NH₂). At

acidic pH, these amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus

unreactive towards the NHS ester.[4][5][8] As the pH increases, more amine groups become

deprotonated, increasing the rate of the labeling reaction.

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that

cleaves the ester bond and renders the dye incapable of reacting with the amine.[7][8][10]

The rate of this hydrolysis reaction increases significantly with increasing pH.[7][10]

Therefore, the optimal pH for labeling is a compromise that maximizes the availability of

reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis. For most NHS

ester labeling reactions, including those with AF dyes, the optimal pH range is 8.3 to 8.5.[4][5]

[9][11][12] While reactions can be performed between pH 7.2 and 9.0, the efficiency may be

reduced outside the optimal range.[7]

Quantitative Data: Effect of pH on NHS Ester
Stability
The stability of the NHS ester in aqueous solution is highly dependent on the pH. The half-life

of the NHS ester, which is the time it takes for half of the reactive ester to be hydrolyzed,

decreases significantly as the pH increases.

pH Temperature Half-life of NHS Ester

7.0 0°C 4-5 hours

8.6 4°C 10 minutes

> 8.5 Ambient Significantly reduced

This data is generalized for NHS esters and illustrates the trend of decreasing stability with

increasing pH.[7][10]
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Experimental Protocols
AF430 NHS ester

Biomolecule to be labeled (e.g., protein, antibody, amine-modified oligonucleotide)

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.

Avoid buffers containing primary amines such as Tris.[4][7][11]

Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4][5]

Purification column (e.g., Sephadex G-25)[6]

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Spectrophotometer for determining the degree of labeling (DOL)

Vortex mixer and centrifuge

Reaction tubes

This protocol is a general guideline and may require optimization for specific proteins and

applications.

Prepare the Biomolecule Solution:

Dissolve the protein to be labeled in the reaction buffer (0.1 M sodium bicarbonate, pH

8.3) to a final concentration of 1-10 mg/mL.[4][6][12]

If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed

against the reaction buffer before labeling.

Prepare the AF430 NHS Ester Stock Solution:

Allow the vial of AF430 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.
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Immediately before use, dissolve the AF430 NHS ester in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.[13]

Calculate the Molar Ratio of Dye to Protein:

The optimal molar excess of NHS ester to protein typically ranges from 5 to 20-fold. This

needs to be determined empirically for each protein. A common starting point is a 10-fold

molar excess.[4]

Calculation:

Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol )

Moles of Dye needed = Moles of Protein × desired molar excess

Volume of Dye Stock = (Moles of Dye needed × molecular weight of dye in g/mol ) /

(concentration of dye stock in g/L)

Labeling Reaction:

While gently vortexing the protein solution, add the calculated volume of the AF430 NHS
ester stock solution.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

For some applications, incubation can be performed overnight at 4°C.[4][11]

Quenching the Reaction (Optional):

To stop the labeling reaction, a quenching buffer with a primary amine can be added. Add

1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for an additional 15-30 minutes.

Purification of the Labeled Conjugate:

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion

chromatography column (e.g., Sephadex G-25).[6]

Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).
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Apply the reaction mixture to the column. The first colored band to elute will be the AF430-

labeled protein.

Determination of the Degree of Labeling (DOL):

The DOL (the average number of dye molecules per biomolecule) can be determined by

measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the

absorbance maximum of AF430 (~430 nm).

The calculation requires the extinction coefficients of the protein and the AF430 dye.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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